Absolute Stereochemical Purity vs. Racemic Mixture Defines Pharmacological Selectivity
The target compound is a single enantiomer with a defined (1R,2S) absolute configuration, a critical requirement for cannabinoid receptor studies. The closest generic alternative, 1-(2-hydroxycyclohexyl)ethanone (CAS 63718-26-3), is a racemic mixture with unspecified stereochemistry [1]. The (1R,2S) configuration is produced via a highly regio-, diastereo-, and enantioselective cytochrome P450 BM3-catalyzed oxidation of achiral monosubstituted cyclohexanes, a process that simultaneously establishes two chiral centers [2].
| Evidence Dimension | Stereochemical definition (Absolute Configuration) |
|---|---|
| Target Compound Data | Single enantiomer: (1R,2S) |
| Comparator Or Baseline | Racemic mixture: (1RS,2SR) for CAS 63718-26-3 |
| Quantified Difference | Qualitative difference in defined vs. undefined stereochemistry |
| Conditions | Identity determined by the specific synthetic route; no direct comparative assay available. |
Why This Matters
For procurement, the defined enantiomer ensures experimental reproducibility and valid SAR correlations, which are impossible with a racemic mixture.
- [1] PubChem. 1-(2-Hydroxycyclohexyl)ethan-1-one (CAS 63718-26-3). National Center for Biotechnology Information. (2025). View Source
- [2] Roiban, G.-D., Agudo, R., & Reetz, M. T. (2014). Cytochrome P450 catalyzed oxidative hydroxylation of achiral organic compounds with simultaneous creation of two chirality centers in a single C-H activation step. Angew. Chem. Int. Ed., 53(33), 8659-8663. View Source
